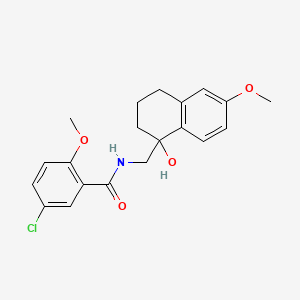
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H22ClNO4 and its molecular weight is 375.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the benzamide core and the tetrahydronaphthalene moiety. The synthesis typically involves:
-
Formation of the Benzamide Core :
- Reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
- Subsequent reaction with an amine to yield the benzamide.
-
Synthesis of Tetrahydronaphthalene Moiety :
- Hydrogenation of naphthalene derivatives followed by methoxylation to introduce the hydroxy and methoxy groups.
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular responses.
Biological Activity
The biological activity of this compound has been explored in various studies. The following table summarizes key findings related to its activity:
Case Studies
- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines including breast and lung cancers. The compound's ability to downregulate DHFR was highlighted as a significant mechanism contributing to its antitumor effects.
- Antimicrobial Properties : Research indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo. Toxicity assessments in animal models indicate a manageable safety profile at therapeutic doses.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity :
Research has demonstrated that compounds similar to 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-methoxybenzamide exhibit significant antimicrobial properties. For instance, a study on related benzamide derivatives showed activity against mycobacterial, bacterial, and fungal strains. The compounds were evaluated for their effectiveness against standard antibiotics such as isoniazid and ciprofloxacin, revealing comparable or superior efficacy in certain cases .
Anticancer Properties :
The compound's structural analogs have been investigated for their anticancer properties. A series of novel derivatives demonstrated cytotoxic activity against human cancer cell lines (HCT-116, HeLa, MCF-7) with IC50 values below 100 μM. The presence of specific moieties in these compounds was found to enhance their anticancer activity significantly . This suggests that the compound could be a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of chemical compounds. Studies have indicated that modifications to the benzamide structure can lead to variations in biological activity. For example, the lipophilicity of synthesized compounds was correlated with their antimicrobial activity, suggesting that altering hydrophobic properties can enhance effectiveness .
Inhibition of Photosynthetic Electron Transport
Another notable application of similar compounds involves their role in inhibiting photosynthetic electron transport (PET). Compounds were tested on spinach chloroplasts, demonstrating their potential as herbicides or agricultural chemicals by disrupting essential plant processes . This highlights the versatility of the compound beyond medicinal applications.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives has been explored through various chemical reactions. The development of molecular hybrids combining different functional groups has been shown to improve biological activities significantly. For instance, combining sulfonamide structures with triazine rings has led to promising anticancer agents .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. Compounds with similar structures have been noted for potential toxicity; hence, thorough evaluation through preclinical studies is necessary to ensure safety before clinical applications .
属性
IUPAC Name |
5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-25-15-6-7-17-13(10-15)4-3-9-20(17,24)12-22-19(23)16-11-14(21)5-8-18(16)26-2/h5-8,10-11,24H,3-4,9,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQLZLNXYXRNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C(C=CC(=C3)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













